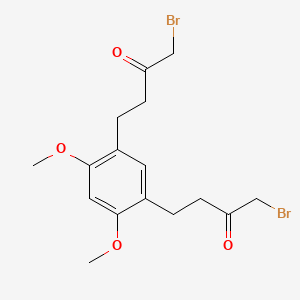![molecular formula C17H17Cl3O2 B14388389 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene CAS No. 88335-12-0](/img/structure/B14388389.png)
1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene is an organic compound characterized by a phenoxy group and a trichloropentyl ether linkage attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene typically involves the reaction of phenol with 1-bromo-4-[(5,5,5-trichloropentyl)oxy]benzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the trichloropentyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene involves its interaction with specific molecular targets. The phenoxy group and the trichloropentyl ether linkage can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenoxy-4-[(5,5,5-trifluoropentyl)oxy]benzene
- 1-Phenoxy-4-[(5,5,5-trichloropentyl)thio]benzene
- 1-Phenoxy-4-[(5,5,5-trichloropentyl)amino]benzene
Uniqueness
1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene is unique due to the presence of the trichloropentyl ether linkage, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs, making it valuable for specialized applications.
Propriétés
Numéro CAS |
88335-12-0 |
|---|---|
Formule moléculaire |
C17H17Cl3O2 |
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
1-phenoxy-4-(5,5,5-trichloropentoxy)benzene |
InChI |
InChI=1S/C17H17Cl3O2/c18-17(19,20)12-4-5-13-21-14-8-10-16(11-9-14)22-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Clé InChI |
CRGABHVFDLDFSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14388309.png)
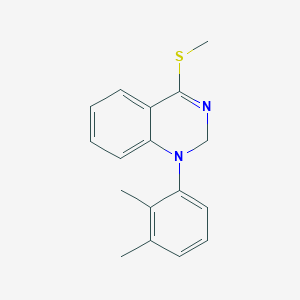
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)

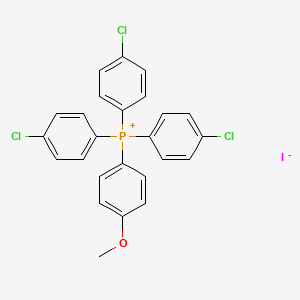
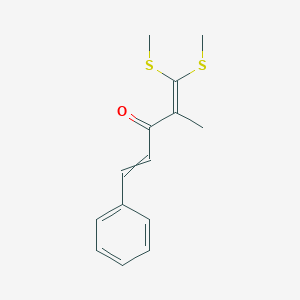
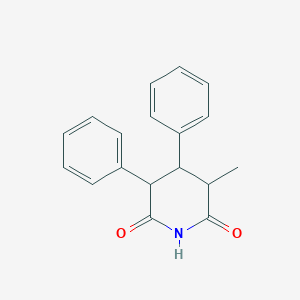
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
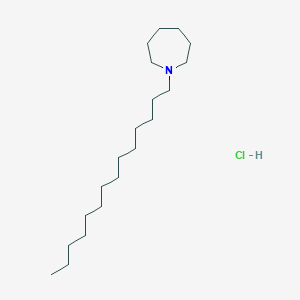
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
